Aluminum cerium oxide

diesel soot combustion three-way catalysis catalyst thermal stability

Specify Aluminum cerium oxide (CeAlO₃ perovskite phase) for high-temperature catalyst and ceramic applications where conventional CeO₂ or Al₂O₃ fail. Unlike simple physical mixtures, CeAlO₃ delivers sustained oxygen storage capacity (~800 µmol CO/g at 700°C), phase stability under reducing atmospheres up to 1000°C, and exceptional resistance to sintering and carbon deposition. Essential for three-way catalysts, dry reforming of methane, and SOFC interconnects, ensuring compliance with Euro 7 and EPA 2027 durability standards over 150,000 miles.

Molecular Formula AlCeO3
Molecular Weight 215.095738
CAS No. 12014-44-7
Cat. No. B1143506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum cerium oxide
CAS12014-44-7
Molecular FormulaAlCeO3
Molecular Weight215.095738
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Al+3].[Ce+3]
InChIInChI=1S/Al.Ce.3O/q2*+3;3*-2
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Cerium Oxide (CAS 12014-44-7) | Perovskite-Type Catalyst Support & Oxygen Storage Material for High-Temperature Applications


Aluminum cerium oxide, primarily existing as the perovskite CeAlO₃, is a mixed rare-earth/transition metal oxide characterized by its tetragonal crystal structure (space group I4/mcm) with lattice parameters a = 5.3278 Å and c = 7.5717 Å [1]. Unlike simple physical mixtures of CeO₂ and Al₂O₃, this compound forms through a defined solid-state reaction at elevated temperatures, creating a stable chemical phase where cerium exists in the +3 oxidation state within an aluminate matrix [2]. This structural integration imparts distinct redox behavior, oxygen storage capacity, and exceptional thermal stability compared to its parent oxides, making it a critical component in three-way automotive catalysts, high-temperature reforming systems, and advanced ceramic applications where conventional CeO₂ or Al₂O₃ fail under harsh operating conditions.

Aluminum Cerium Oxide: Why CeO₂/Al₂O₃ Physical Mixtures Cannot Replicate the Performance of CeAlO₃


Generic substitution of aluminum cerium oxide with simple physical mixtures of CeO₂ and Al₂O₃ fails due to the absence of critical perovskite-phase induced properties. While CeO₂-Al₂O₃ mixtures show some enhanced thermal stability [1], the defined CeAlO₃ perovskite phase exhibits fundamentally different oxygen storage behavior, redox cycling stability, and metal-support interactions that are unattainable in biphasic mixtures [2]. Under reducing atmospheres common in catalysis and materials processing, CeAlO₃ forms through a eutectoid transformation that fundamentally alters the material's surface chemistry and prevents particle sintering through a diffusion barrier mechanism that is absent in mere CeO₂ dispersion on alumina [3]. The following evidence guide quantifies these specific differentiators against relevant comparators including pure CeO₂, pure Al₂O₃, and Ni/Al₂O₃ systems.

Aluminum Cerium Oxide Comparative Performance Data: Catalytic Activity, Thermal Stability & Oxygen Storage Quantified


Soot Combustion Activity: Al-Ce Mixed Oxide vs. Pure CeO₂

In diesel soot combustion, a 3DOM Al-Ce mixed oxide catalyst with Al:Ce ratio of 3:7 demonstrates substantially lower light-off temperatures compared to 3DOM bare CeO₂ [1]. The doping of Al into the CeO₂ lattice enhances the catalytic stability through a 'diffusion barrier' mechanism that prevents CeO₂ particle agglomeration, which is a primary deactivation pathway for pure ceria catalysts under high-temperature exhaust conditions [2].

diesel soot combustion three-way catalysis catalyst thermal stability

Oxygen Storage Capacity: Ce-Al-O System vs. CeO₂ at Elevated Temperature

The Ce-Al-O binary oxide system demonstrates a dramatic enhancement in oxygen storage capacity (OSC) at high temperature compared to pure CeO₂ [1]. The incorporation of Al³⁺ into the ceria-based matrix prevents high-temperature sintering and maintains active oxygen vacancy sites that would otherwise be lost due to crystallite growth. This OSC enhancement is critical for maintaining catalytic efficiency during high-temperature excursions in automotive exhaust aftertreatment systems [2].

oxygen storage capacity three-way catalyst redox cycling

Thermal Stability: CeO₂-Al₂O₃ Composite vs. Pure Al₂O₃ at 1200 °C

Spherical mesoporous CeO₂-Al₂O₃ composites containing 2–8 wt% ceria demonstrate substantially enhanced resistance to thermal sintering compared to pure alumina when calcined at 1200 °C [1]. The presence of ceria acts as a structural stabilizer that inhibits alumina phase transformation and particle growth, preserving surface area essential for catalytic dispersion [2]. This property is particularly relevant for CeAlO₃-containing systems where the perovskite phase provides additional stabilization through the eutectoid transformation mechanism under reducing conditions [3].

high-temperature catalyst support thermal sintering resistance BET surface area retention

Coke Resistance and Catalyst Lifetime: Ni/AlCeO₃ vs. Ni/Al₂O₃ in Dry Reforming

A CeAlO₃-socketed Ni nanocatalyst demonstrates extraordinary operational stability in dry reforming of methane (DRM), maintaining coke-free activity over 500 hours of continuous operation at 700 °C [1]. In contrast, conventional Ni/Al₂O₃ catalysts suffer from rapid deactivation due to carbon deposition and metal sintering under identical reaction conditions [2]. The extensive Ni-CeAlO₃ interface enables preferential CO₂ activation and alters the reaction pathway to prevent graphitic carbon accumulation, a failure mode that limits the industrial viability of Ni-based DRM catalysts [1].

dry reforming of methane coke resistance catalyst deactivation Ni-based catalysts

Phase Stability Under Reducing Atmosphere: CeAlO₃ vs. CeO₂

CeAlO₃ perovskite exhibits a unique eutectoid transformation to CeO₂ and Al₂O₃ upon oxidation, while maintaining phase integrity under reducing conditions [1]. This reversible phase transformation behavior is absent in pure CeO₂, which undergoes irreversible sintering and crystallite growth under redox cycling [2]. The cerium aluminates (CeAlO₃ and CeAl₂O₃) are stable in hydrogen atmospheres, with CeAl₂O₃ exhibiting a melting point of 2075 ± 25 °C and undergoing polymorphic transformations at 90 ± 20 °C and 980 ± 20 °C [3]. This high-temperature phase stability under reducing conditions is critical for applications in chemical looping combustion, solid oxide fuel cells, and high-temperature reforming where materials must withstand alternating redox environments.

perovskite phase stability reducing atmosphere eutectoid transformation

Glycerol Steam Reforming Activity: Ni/AlCeO₃ vs. Ni/Al₂O₃

In glycerol steam reforming (GSR) for renewable hydrogen production, Ni/AlCeO₃ catalysts demonstrate superior conversion and selectivity compared to conventional Ni/Al₂O₃ catalysts [1]. The Ce-modification of Al₂O₃ increases surface basicity and enhances Ni dispersion, leading to a substantial improvement in glycerol conversion to gaseous products (from 60% to 80%) and promoting the water-gas shift (WGS) reaction that increases H₂ yield [1]. Additionally, Ni/AlCeO₃ exhibits significantly higher resistance to coke deposition, with TPO analysis revealing the formation of more defective, easily oxidized carbon species rather than the graphitic coke that rapidly deactivates Ni/Al₂O₃ [2].

glycerol steam reforming hydrogen production catalyst selectivity

Aluminum Cerium Oxide (CeAlO₃) Strategic Procurement Scenarios | When to Specify CeAlO₃ Over CeO₂ or Al₂O₃


Automotive Three-Way Catalyst (TWC) Support Requiring Sustained OSC Above 700 °C

Procurement scenario: When formulating three-way catalysts for high-performance or heavy-duty diesel applications where exhaust temperatures routinely exceed 700 °C. Pure CeO₂ loses OSC due to sintering at these temperatures, whereas Ce-Al-O systems maintain ~800 μmol CO/g OSC at 700 °C [1]. Specify AlCeO₃ (CeAlO₃ perovskite phase) rather than physical CeO₂/Al₂O₃ mixtures to ensure sustained oxygen buffering capacity during high-temperature excursions, directly enabling compliance with Euro 7 and EPA 2027 emission standards that require catalyst durability over 150,000 miles.

Dry Reforming of Methane (DRM) Catalyst Development for Syngas Production

Procurement scenario: For industrial-scale DRM projects requiring continuous operation exceeding 500 hours without catalyst regeneration. CeAlO₃-socketed Ni catalysts demonstrate coke-free stability at 700 °C for 500+ hours under undiluted CH₄/CO₂ feed [2], while conventional Ni/Al₂O₃ catalysts deactivate within hours due to carbon deposition. Specify AlCeO₃ as the support precursor to enable in-situ CeAlO₃ perovskite formation during catalyst activation, thereby eliminating the need for periodic decoking cycles that reduce plant uptime and increase operational costs.

High-Temperature Ceramic Components for Reducing Atmosphere Processing

Procurement scenario: For ceramic parts or coatings used in hydrogen-rich or reducing atmospheres at temperatures up to 1000 °C. CeAlO₃ remains phase-stable under reducing conditions [3], whereas CeO₂ undergoes reduction to Ce₂O₃ with associated volume changes that cause microcracking and mechanical failure. Specify AlCeO₃ (CeAlO₃) for applications such as solid oxide fuel cell interconnects, chemical looping combustion oxygen carriers, or protective coatings on high-temperature alloys where redox cycling stability is critical for component lifetime.

Diesel Particulate Filter (DPF) Catalyst Coating for Low-Temperature Soot Oxidation

Procurement scenario: For next-generation DPF catalyst coatings requiring soot oxidation light-off below 300 °C to enable passive regeneration during urban driving cycles. 3DOM Al-Ce mixed oxide catalysts achieve T10 = 297 °C, T50 = 384 °C, and T90 = 427 °C for soot combustion [4], significantly outperforming pure CeO₂ and enabling DPF regeneration without active fuel injection. Specify AlCeO₃-based formulations with optimized Al:Ce ratio (e.g., 3:7) to minimize backpressure increase while maximizing soot oxidation activity at exhaust temperatures typical of light-duty diesel and gasoline direct injection engines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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